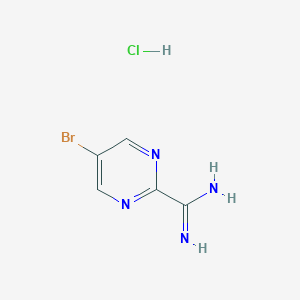
5-Bromopyrimidine-2-carboximidamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromopyrimidine-2-carboximidamide Hydrochloride is a chemical compound with the molecular formula C5H6BrClN4 and a molecular weight of 237.48 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromopyrimidine with cyanamide under acidic conditions to form the carboximidamide group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromopyrimidine-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Applications De Recherche Scientifique
5-Bromopyrimidine-2-carboximidamide Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Bromopyrimidine-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it can interact with nucleic acids and proteins, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-2-carboximidamide Hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromopyrimidine-2-carbonitrile: Contains a nitrile group instead of a carboximidamide group.
Uniqueness
5-Bromopyrimidine-2-carboximidamide Hydrochloride is unique due to its specific functional groups and the presence of both bromine and carboximidamide groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
2432928-66-8 |
|---|---|
Formule moléculaire |
C5H6BrClN4 |
Poids moléculaire |
237.48 g/mol |
Nom IUPAC |
5-bromopyrimidine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H5BrN4.ClH/c6-3-1-9-5(4(7)8)10-2-3;/h1-2H,(H3,7,8);1H |
Clé InChI |
CAHSEKFJAKKKOY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(=N)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)
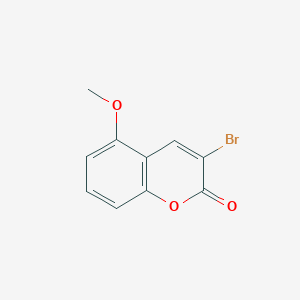
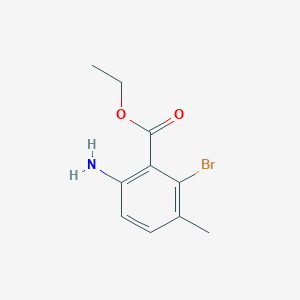
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)

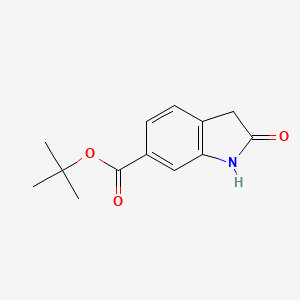
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
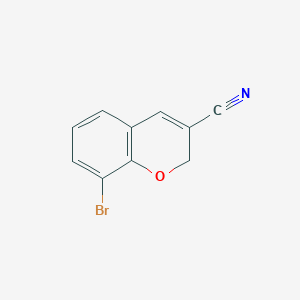
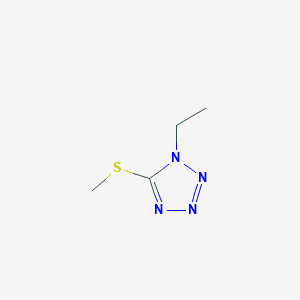
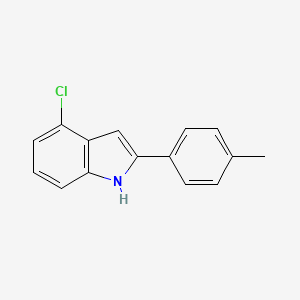
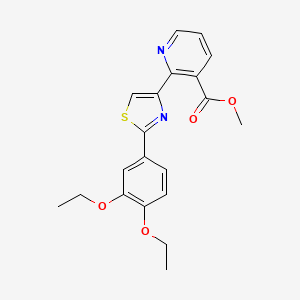
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
